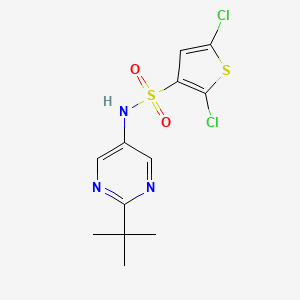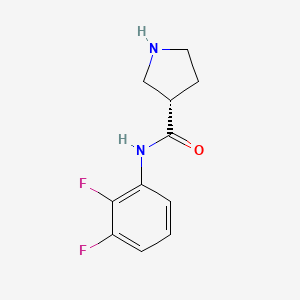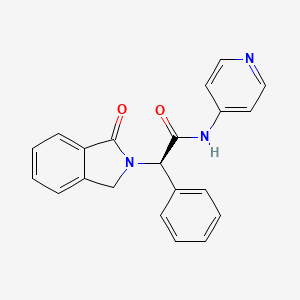
N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to inhibit the activity of various kinases, including BTK, which is involved in B-cell receptor signaling.
作用機序
N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide exerts its effects by inhibiting the activity of various kinases, including BTK, which is involved in B-cell receptor signaling. BTK plays a critical role in the survival and proliferation of B-cells, and its inhibition leads to the suppression of B-cell receptor signaling. This, in turn, leads to the inhibition of B-cell proliferation and survival, making this compound a potential therapeutic option for B-cell malignancies.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the activity of BTK and downstream signaling molecules, leading to the suppression of B-cell proliferation and survival. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment option for autoimmune and inflammatory diseases.
実験室実験の利点と制限
N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide has several advantages and limitations for lab experiments. One of the main advantages is its potent activity against various B-cell malignancies, making it a potential treatment option for these diseases. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies. However, one of the main limitations of this compound is its limited solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the development and application of N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide. One potential direction is the development of combination therapies that include this compound and other targeted therapies. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. Finally, there is a need for the development of more efficient synthesis methods for this compound to improve its availability and cost-effectiveness.
Conclusion
In conclusion, this compound is a small molecule inhibitor that has shown significant potential for the treatment of various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. Its potent activity against BTK and downstream signaling molecules makes it a potential therapeutic option for these diseases. However, further preclinical and clinical studies are needed to evaluate its safety and efficacy in humans.
合成法
The synthesis of N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide involves a multistep process that starts with the reaction of 2,5-dichlorothiophene-3-sulfonamide with tert-butylpyrimidine-5-carbaldehyde. This reaction is followed by the addition of a base, such as potassium carbonate, to form the intermediate product. The final step involves the addition of a reagent, such as N-iodosuccinimide, to form this compound.
科学的研究の応用
N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit B-cell receptor signaling, which is critical for the survival and proliferation of B-cells. In preclinical studies, this compound has demonstrated potent activity against various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment option for autoimmune and inflammatory diseases.
特性
IUPAC Name |
N-(2-tert-butylpyrimidin-5-yl)-2,5-dichlorothiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O2S2/c1-12(2,3)11-15-5-7(6-16-11)17-21(18,19)8-4-9(13)20-10(8)14/h4-6,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPAEMLELHQKOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)NS(=O)(=O)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4aR,7aS)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B7646689.png)
![N-{(1S,2S)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide](/img/structure/B7646692.png)
![(4-Chlorophenyl) 2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetate](/img/structure/B7646698.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7646705.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethylbenzamide](/img/structure/B7646710.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7646715.png)
![2-iodo-N-[(1S,2R)-2-[(2-iodobenzoyl)amino]cyclohexyl]benzamide](/img/structure/B7646719.png)

![(2R)-2-[(3-chloro-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7646729.png)
![(2S)-2-[(1,3-dimethyl-5-morpholin-4-ylpyrazol-4-yl)methylamino]-2-phenylacetamide](/img/structure/B7646740.png)
![N-[2-[(2,5-difluorophenyl)methyl]-4-methylpyrazol-3-yl]acetamide](/img/structure/B7646746.png)
![N-[4-[[2-(trifluoromethyl)phenyl]methoxy]phenyl]acetamide](/img/structure/B7646754.png)
![3-[(2S)-2-hydroxy-2-phenylethyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B7646781.png)